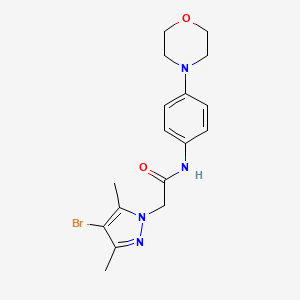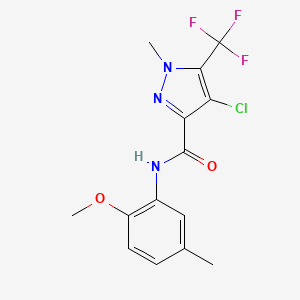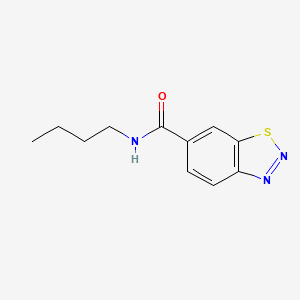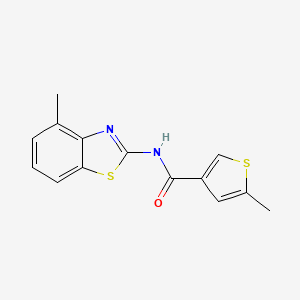METHANONE](/img/structure/B4541801.png)
[4-(2-FLUOROBENZYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Overview
Description
The compound 4-(2-Fluorobenzyl)piperazinomethanone is a complex organic molecule that features a combination of fluorobenzyl, piperazine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced via nucleophilic substitution reactions, while the piperazine ring is often synthesized through cyclization reactions. The benzothiophene moiety can be prepared through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)piperazinomethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(2-Fluorobenzyl)piperazinomethanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorobenzyl or piperazine derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)piperazinomethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl group could enhance its binding affinity to certain targets, while the piperazine ring might modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzyl derivatives, piperazine-containing molecules, and benzothiophene-based compounds. Examples include:
- 4-(2,4-Dichlorobenzyl)-1-piperazinyl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
- 4-(2-Fluorobenzyl)piperazino]-1H-indole
Uniqueness
What sets 4-(2-Fluorobenzyl)piperazinomethanone apart is the specific combination of its functional groups, which can confer unique properties. The presence of the fluorobenzyl group can enhance its stability and binding affinity, while the piperazine ring can improve its solubility and pharmacokinetic profile. The benzothiophene moiety can contribute to its overall stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)20(24)19-13-15-5-2-4-8-18(15)25-19/h1,3,6-7,13H,2,4-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSVOPHROKNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B4541724.png)

![6-bromo-2-(4-ethylphenyl)-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]quinoline-4-carboxamide](/img/structure/B4541744.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)


![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
![2-[(Z)-2-(4-methoxyanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B4541782.png)

![N-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-METHYL-2-BUTANYL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

